molecular formula C10H14N6O4 B12800952 3'-Azido-2',3'-dideoxy-5-methyaminouridine CAS No. 111495-88-6

3'-Azido-2',3'-dideoxy-5-methyaminouridine

Cat. No.: B12800952
CAS No.: 111495-88-6
M. Wt: 282.26 g/mol
InChI Key: XYEDCFNUBBAPAM-UIISKDMLSA-N
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Description

3’-Azido-2’,3’-dideoxy-5-methyaminouridine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine typically involves multiple steps, starting from a suitable nucleoside precursorCommon reagents used in these reactions include azidotrimethylsilane and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-2’,3’-dideoxy-5-methyaminouridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-5-methyaminouridine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine involves its incorporation into nucleic acids. Once incorporated, the azido group prevents the formation of phosphodiester linkages, effectively terminating nucleic acid chain elongation. This mechanism is particularly useful in inhibiting viral replication, as it prevents the synthesis of viral DNA .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.

    3’-Azido-2’,3’-dideoxycytidine: Known for its use in antiviral therapies.

    3’-Azido-2’,3’-dideoxyadenosine: Studied for its potential in treating viral infections.

Uniqueness

3’-Azido-2’,3’-dideoxy-5-methyaminouridine is unique due to the presence of the 5-methylamino group, which may confer additional stability and specificity in its interactions with nucleic acids. This modification can enhance its efficacy and reduce potential side effects compared to other nucleoside analogs .

Properties

111495-88-6

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N6O4/c1-12-6-3-16(10(19)13-9(6)18)8-2-5(14-15-11)7(4-17)20-8/h3,5,7-8,12,17H,2,4H2,1H3,(H,13,18,19)/t5-,7+,8+/m0/s1

InChI Key

XYEDCFNUBBAPAM-UIISKDMLSA-N

Isomeric SMILES

CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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